molecular formula C14H8Cl2O4 B6409556 4-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid CAS No. 1261983-61-2

4-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid

Cat. No.: B6409556
CAS No.: 1261983-61-2
M. Wt: 311.1 g/mol
InChI Key: NBXQCQXTYZJESF-UHFFFAOYSA-N
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Description

4-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid is an organic compound with the molecular formula C14H8Cl2O4 It is characterized by the presence of two chlorine atoms and two carboxylic acid groups attached to a benzene ring

Properties

IUPAC Name

4-(3-carboxy-4-chlorophenyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O4/c15-11-4-2-7(5-10(11)14(19)20)8-1-3-9(13(17)18)12(16)6-8/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXQCQXTYZJESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691719
Record name 3',4-Dichloro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-61-2
Record name 3',4-Dichloro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-carboxybenzoic acid and 2-chlorobenzoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

4-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

4-(3-Carboxy-4-chlorophenyl)-2-chlorobenzoic acid can be compared with similar compounds such as:

    4-(3-Carboxy-4-chlorophenyl)-2-nitrobenzoic acid: This compound has a nitro group instead of a second chlorine atom, which may alter its reactivity and applications.

    4-(3-Carboxy-4-chlorophenyl)-2-chlorophenol:

    5-(3-Carboxy-4-chlorophenyl)-2-fluorobenzoic acid: The substitution of a chlorine atom with a fluorine atom can affect the compound’s stability and reactivity.

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